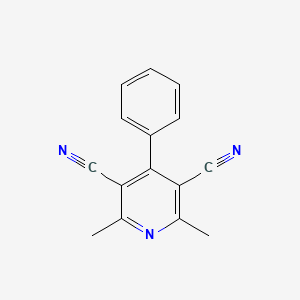
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile is an organic compound that belongs to the pyridine family It is characterized by the presence of two methyl groups at positions 2 and 6, a phenyl group at position 4, and two cyano groups at positions 3 and 5 on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile can be achieved through a multi-step process. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction. The starting materials typically include an aldehyde, a β-ketoester, and ammonium acetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of heterogeneous catalysts, such as magnesium ferrite nanoparticles, can improve the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The cyano groups can participate in hydrogen bonding and other interactions, while the phenyl and pyridine rings provide structural stability and electronic properties. These interactions can modulate the activity of biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethyl-4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 2,6-Dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 2,6-Dichloropyridine-3,5-dicarbonitrile
Uniqueness
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the design of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
24234-64-8 |
|---|---|
Formule moléculaire |
C15H11N3 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
2,6-dimethyl-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H11N3/c1-10-13(8-16)15(12-6-4-3-5-7-12)14(9-17)11(2)18-10/h3-7H,1-2H3 |
Clé InChI |
SAJJAQUXYVSCOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)C)C#N)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


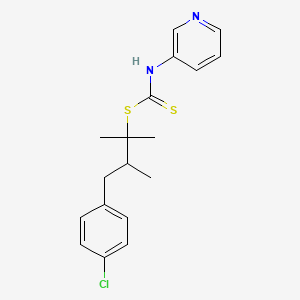


![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)
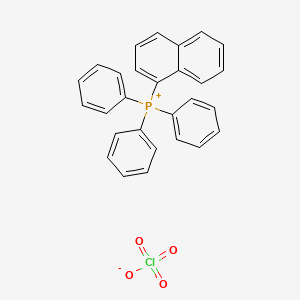
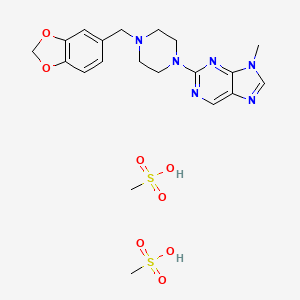

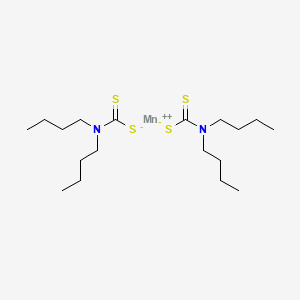

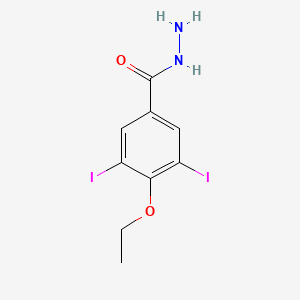
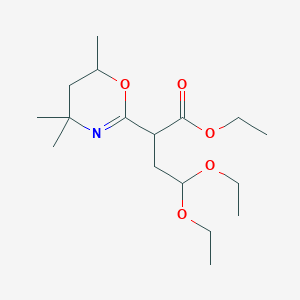
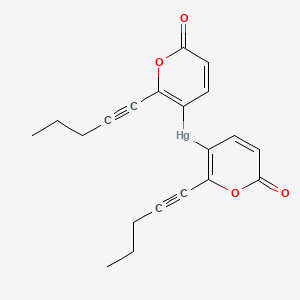
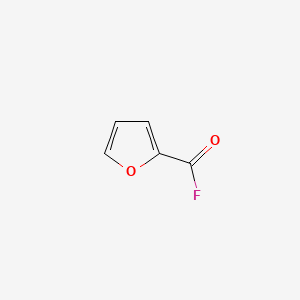
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)
